molecular formula C14H14ClN3O2 B2562494 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034511-74-3

2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No. B2562494
CAS RN: 2034511-74-3
M. Wt: 291.74
InChI Key: CZNUIWPXIKLNFS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, also known as CPYEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPYEA is a synthetic compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing pyrimidine derivatives, including compounds similar to 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, to explore their potential biological activities. The synthesis processes often involve complex reactions that yield a variety of pyrimidine-based compounds, demonstrating the chemical versatility and potential for further functionalization of such molecules (Devi & Awasthi, 2022).

Biological Evaluation and Potential Applications

  • Antimicrobial Activity : Some studies have synthesized pyrimidine and oxazinone derivatives to evaluate their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).

  • Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound structurally related to the one , has been synthesized and studied for its role as an insect growth regulator. The study indicates its effectiveness against Galleria mellonella, suggesting its potential as a juvenile hormone mimic and insect growth regulator (Devi & Awasthi, 2022).

  • Molecular Docking and Computational Studies : Computational analyses, including density functional theory (DFT) and molecular docking studies, have been applied to evaluate the biological potential and molecular interactions of pyrimidine derivatives. These studies provide insights into the compounds' interactions with biological targets and their reactivity, further supporting their potential biological applications (Fahim et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-12-1-3-13(4-2-12)20-9-14(19)18-6-5-11-7-16-10-17-8-11/h1-4,7-8,10H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNUIWPXIKLNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCC2=CN=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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